3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts, such as transition metals, can enhance the efficiency of the reaction and reduce the production time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core and have been studied for their biomedical applications.
Quinolinyl-pyrazoles: Known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H10ClFN2O |
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Molecular Weight |
252.67 g/mol |
IUPAC Name |
3-chloro-2-(4-fluorophenyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H10ClFN2O/c13-12-10-7-17-6-5-11(10)15-16(12)9-3-1-8(14)2-4-9/h1-4H,5-7H2 |
InChI Key |
NNJBWYHSSQLYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N(N=C21)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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